molecular formula C23H16ClFN2O4 B4639390 (5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4639390
M. Wt: 438.8 g/mol
InChI Key: VFVZJDWYMCUYAE-ATVHPVEESA-N
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Description

The compound “(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorophenyl derivatives, furan derivatives, and diazinane-2,4,6-trione. The key steps in the synthesis could involve:

    Formation of the furan ring: This might involve cyclization reactions under acidic or basic conditions.

    Substitution reactions: Introduction of the chloro and fluoro groups on the phenyl ring using halogenation reactions.

    Condensation reactions: Combining the furan and phenyl derivatives with the diazinane-2,4,6-trione core under specific conditions such as the use of catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activities. For example, it could be screened for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    Biological activity: The compound might interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical reactivity: The compound’s reactivity could be explained by the presence of electron-donating or electron-withdrawing groups, influencing its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of the compound lies in the specific combination of functional groups and the arrangement of atoms. The presence of both chloro and fluoro substituents on the phenyl ring, along with the furan and diazinane-2,4,6-trione cores, gives it distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4/c1-2-13-3-6-15(7-4-13)27-22(29)17(21(28)26-23(27)30)12-16-8-10-20(31-16)14-5-9-19(25)18(24)11-14/h3-12H,2H2,1H3,(H,26,28,30)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVZJDWYMCUYAE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione

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